N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a synthetic quinoline derivative characterized by a [1,4]dioxino[2,3-g]quinolin core substituted with a 7-oxo group and an acetamide side chain bearing dual 4-ethylphenyl groups. The compound’s synthesis likely involves multi-step reactions, including amidation and heterocyclic ring formation, akin to methods described for related quinazolinones and quinoxalines .
Properties
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-3-20-5-9-24(10-6-20)31-18-23-15-22-16-27-28(37-14-13-36-27)17-26(22)33(30(23)35)19-29(34)32-25-11-7-21(4-2)8-12-25/h5-12,15-17,31H,3-4,13-14,18-19H2,1-2H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBJHVPRQCVVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)CC)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dioxino group and the acetamide side chain. Common reagents and conditions include:
Starting Materials: 4-ethylphenylamine, quinoline derivatives
Reagents: Acetic anhydride, oxidizing agents, reducing agents
Conditions: Reflux, inert atmosphere, specific pH conditions
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, dichloromethane, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of quinoline are explored for their therapeutic potential. This compound may be evaluated for its efficacy in treating specific diseases or conditions.
Industry
Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of “N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Quinoline Family
Key structural analogues include compounds with shared quinoline cores and acetamide substituents (Table 1). For example:
- 2-[8-(4-Ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide (): Differs in the substituents (4-ethoxybenzoyl vs. 4-ethylphenylaminomethyl) and methoxy vs. ethyl groups.
- 2-(8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)-N-(4-methoxyphenyl)acetamide (): Replaces the amino methyl group with a thioether linkage, altering electronic properties.
Table 1: Structural Comparison of Quinoline Derivatives
Physicochemical Properties
The target compound’s physicochemical profile can be inferred from analogues:
- Melting Points: Quinoline amides in exhibit melting points >250°C, suggesting the target compound may share high thermal stability due to rigid aromatic cores and hydrogen-bonding amide groups .
- Spectral Data: NMR and IR spectra of similar compounds () highlight diagnostic peaks for quinoline rings (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹). The target compound’s ¹H-NMR would likely show aromatic protons at δ 6.5–8.5 ppm and ethyl group signals at δ 1.2–1.4 ppm (CH3) and δ 2.4–2.6 ppm (CH2) .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound’s similarity to bioactive quinoline derivatives can be quantified:
- Tanimoto Index : Analogues with >70% similarity (e.g., aglaithioduline vs. SAHA in ) often share overlapping bioactivity. The target compound’s dual 4-ethylphenyl groups may enhance lipophilicity compared to methoxy-substituted analogues (), affecting pharmacokinetics .
- Bioactivity Clustering: Hierarchical clustering () suggests the compound may group with other quinoline amides showing anticancer activity, given structural parallels to cytotoxic agents like compound 7 in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
